![molecular formula C12H16BrF2N2O6PS B8144457 3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide](/img/structure/B8144457.png)
3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide
Overview
Description
3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide is a useful research compound. Its molecular formula is C12H16BrF2N2O6PS and its molecular weight is 465.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis Applications : The use of N-bromo sulfonamide reagents, similar to the compound , has been demonstrated to efficiently catalyze the synthesis of certain organic compounds, such as 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, in one-pot pseudo reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Inhibitory Properties and Medicinal Chemistry : Certain aminophosphonates, closely related to the compound , have shown potential as inhibitors of SARS-CoV-2 proteins, which is significant for antiviral drug development (Alkhimova, Babashkina, & Safin, 2021).
Photodynamic Therapy in Cancer Treatment : A study on a new zinc phthalocyanine compound, substituted with sulfonamide derivative groups, showed high singlet oxygen quantum yield, suggesting potential applications in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Peptide Coupling : Research has shown that bromo-phosphono reagents, similar to the compound of interest, can be used for coupling N-methylated amino acids, resulting in dipeptides without significant epimerization. This has implications for peptide synthesis in pharmaceutical research (Coste, Dufour, Pantaloni, & Castro, 1990).
Organic Synthesis : The compound and its related chemicals have been used in various organic synthesis processes, such as the synthesis of phosphonates and difluoroalkylated compounds, which are important in the development of novel organic molecules for various applications (Shen, Liu, Ni, & Hu, 2014).
Pharmaceutical Applications : Certain derivatives of the compound have shown potential as Na+/H+ exchanger inhibitors, which are relevant in the treatment of conditions like acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
properties
IUPAC Name |
[[2-bromo-4-[(2S)-2-(methanesulfonamido)-3-(methylamino)-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF2N2O6PS/c1-16-11(18)10(17-25(2,22)23)6-7-3-4-8(9(13)5-7)12(14,15)24(19,20)21/h3-5,10,17H,6H2,1-2H3,(H,16,18)(H2,19,20,21)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQQLTLSVIWPPQ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF2N2O6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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